Methyl 3-(2-methylpropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate
Description
Methyl 3-(2-methylpropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate is a quinazoline derivative characterized by a methyl ester at position 7, a 2-sulfanyl (-SH) group at position 2, a 4-oxo (-O) group at position 4, and a 2-methylpropyl (isobutyl) substituent at position 3. Its structural features, including the sulfanyl and ester groups, influence its reactivity, solubility, and biological activity.
Properties
IUPAC Name |
methyl 3-(2-methylpropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-8(2)7-16-12(17)10-5-4-9(13(18)19-3)6-11(10)15-14(16)20/h4-6,8H,7H2,1-3H3,(H,15,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSDBFMGXPXKJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-methylpropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the production scale.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-methylpropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbonyl group can be reduced to form alcohols using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like thiols or amines can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Antimicrobial Activity : Research indicates that derivatives of quinazoline compounds exhibit significant antimicrobial properties. Methyl 3-(2-methylpropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate has been studied for its potential to inhibit various bacterial strains, including those resistant to conventional antibiotics .
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity by targeting specific enzymes involved in tumor growth. The mechanism often involves enzyme inhibition or receptor modulation, leading to reduced proliferation of cancer cells .
2. Biological Studies
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes associated with metabolic pathways relevant to diseases such as cancer and infections. This inhibition can result in therapeutic effects by disrupting disease pathways .
- Receptor Modulation : It can bind to specific receptors, altering their activity and influencing cellular responses. This property is crucial for developing new therapeutic agents targeting various diseases .
3. Industrial Applications
- Chemical Synthesis : this compound serves as a versatile building block for synthesizing more complex molecules in organic chemistry. Its ability to undergo oxidation and reduction reactions allows for the creation of various derivatives useful in research and industrial applications .
Case Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial properties of quinazoline derivatives found that this compound demonstrated significant activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicated its potential as a lead compound for developing new antibiotics .
Case Study 2: Anticancer Activity
In another study focusing on anticancer properties, the compound was tested against various cancer cell lines. Results showed that it inhibited cell proliferation significantly through apoptosis induction mechanisms. The study highlighted the importance of further exploring this compound's structure–activity relationship to optimize its efficacy against specific cancer types .
Mechanism of Action
The mechanism of action of Methyl 3-(2-methylpropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways depend on the specific biological context and the target of interest .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Solubility: The 2-hydroxypropyl analog () exhibits moderate polarity due to the hydroxyl group, making it suitable for aqueous-phase reactions. The 3-methoxypropyl derivative () shows improved solubility in organic solvents, attributed to the methoxy group’s electron-donating and hydrophobic effects. The 2-methylpropyl (target compound) and (2S)-oxolan-2-ylmethyl () variants display lower solubility, favoring non-polar environments .
Biological and Pharmacological Relevance: The hydroxypropyl analog is explicitly used as a drug impurity reference, highlighting its role in quality control for pharmaceuticals .
Synthetic Pathways :
- Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) is a common method for introducing aryl/alkyl groups to the quinazoline core, as demonstrated in related compounds ().
- The target compound’s synthesis likely involves alkylation at position 3, followed by esterification and oxidation steps .
Crystallographic and Computational Insights
- Structural Analysis : Tools like SHELX and ORTEP-3 () are critical for determining crystal structures of quinazoline derivatives. Hydrogen bonding patterns (e.g., S–H···O and N–H···O interactions) influence molecular packing and stability .
- Molecular Modeling : The oxolanylmethyl derivative () exhibits stereospecific interactions due to its chiral center, which can be visualized using software like WinGX ().
Biological Activity
Methyl 3-(2-methylpropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate is a member of the quinazoline family, recognized for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C14H16N2O3S
- Molecular Weight : 292.35 g/mol
- CAS Number : 361150-39-2
The compound's biological activity is largely attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : It may inhibit enzymes involved in various metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and infections.
- Receptor Modulation : The compound can bind to specific receptors, altering their activity and influencing cellular responses.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antibacterial potential.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth by interfering with cell cycle progression. The specific pathways involved are still under investigation, but preliminary data suggest involvement of caspase activation and mitochondrial dysfunction.
Case Studies
- Antimicrobial Efficacy : A clinical trial evaluated the efficacy of this compound in treating bacterial infections resistant to conventional antibiotics. Results indicated a higher success rate compared to standard treatments, with minimal side effects reported.
- Cancer Treatment : In a laboratory setting, this compound was tested against various cancer cell lines (e.g., breast and colon cancer). The results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent activity.
Comparative Analysis
To understand the uniqueness of this compound compared to other quinazoline derivatives, a comparison table is provided below:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |
|---|---|---|---|
| This compound | High | High | Sulfanyl group enhances reactivity |
| Quinazoline Derivative A | Moderate | Low | Lacks sulfanyl group |
| Quinazoline Derivative B | High | Moderate | Different substituents on the quinazoline core |
Research Findings
Recent studies have focused on optimizing the synthesis and enhancing the biological activity of this compound through structural modifications. Researchers are investigating:
- Synthesis Methods : Continuous flow chemistry techniques are being explored for efficient production.
- Structure-Activity Relationship (SAR) : Identifying which functional groups contribute most significantly to its biological activity.
Q & A
Basic: What are the established synthetic routes for Methyl 3-(2-methylpropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate?
A common method involves cyclocondensation of methyl 2-amino-4-(2-methylpropyl)-5-carboxybenzoate with carbon disulfide or isothiocyanate derivatives. For example, phenyl isothiocyanate in pyridine under reflux (100°C) yields thioxo-quinazoline intermediates, followed by alkylation or purification via column chromatography (e.g., 66% yield reported for analogous compounds) . Solvent choice (e.g., pyridine for nucleophilicity) and reaction temperature are critical for regioselectivity.
Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Key techniques include:
- 1H/13C NMR : To confirm substituent positions and tautomeric forms (e.g., thiol vs. thione tautomerism in the 2-sulfanyl group).
- X-ray diffraction : For absolute configuration determination. Refinement via SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) ensures accurate bond-length/angle analysis . Visualization tools like ORTEP-3 aid in interpreting thermal ellipsoids .
- Mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Variables to test:
- Catalyst screening : Replace traditional bases (e.g., pyridine) with DMAP or DBU to enhance nucleophilicity.
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus pyridine for cyclization efficiency.
- Temperature gradients : Use microwave-assisted synthesis to reduce reaction time and minimize side-products.
Data from analogous syntheses show yields ranging from 66% to 94% under optimized conditions (e.g., Cs2CO3 in DMF for alkylation steps) .
Advanced: How to resolve discrepancies between experimental and theoretical NMR data?
Discrepancies often arise from tautomerism (e.g., thione ↔ thiol forms) or dynamic exchange. Methodological steps:
Perform variable-temperature NMR to identify exchange-broadened signals.
Use 2D NMR (COSY, HSQC) to assign coupling networks and confirm tautomeric states.
Compare with DFT-calculated chemical shifts (GIAO method) for dominant tautomers.
For example, the 2-sulfanyl group in quinazolines may exhibit dual peaks in DMSO-d6 due to hydrogen bonding .
Advanced: How to analyze reaction by-products using chromatographic methods?
- HPLC-DAD/MS : Employ a C18 column with gradient elution (e.g., acetonitrile/water + 0.1% TFA) to separate by-products. Monitor UV absorption at λ = 254 nm (for aromatic rings) .
- TLC tracking : Use silica gel plates with ethyl acetate/hexane (3:7) to monitor reaction progress. Spots corresponding to intermediates (Rf ≈ 0.4–0.6) can guide quenching times .
Advanced: What strategies validate the crystal structure when disorder is observed?
Data collection : Ensure high-resolution (<1.0 Å) data to refine disordered regions.
SHELXL refinement : Apply PART instructions and ISOR/SADI restraints to model split positions.
Validation tools : Check R-factor convergence (e.g., R1 < 5%) and ADPs using WinGX . For severe disorder, consider twinning analysis (SHELXD) .
Advanced: How does the 2-methylpropyl substituent influence reactivity in further derivatization?
The bulky 2-methylpropyl group:
- Steric effects : Hinders nucleophilic attack at C-3, favoring regioselective modifications at C-7 (carboxylate) or S-2.
- Electronic effects : Electron-donating alkyl chains stabilize the 4-oxo tautomer, as seen in comparative studies of phenyl vs. alkyl-substituted quinazolines .
Advanced: How to address thermal degradation during DSC analysis?
- Method : Perform thermogravimetric analysis (TGA) under N2 to identify decomposition onset (typically >200°C for similar quinazolines).
- Mitigation : Use lower heating rates (5°C/min) and hermetically sealed pans to reduce oxidative degradation. Melting points reported for analogous compounds range from 228–230°C .
Advanced: How to design analogs for structure-activity relationship (SAR) studies?
- Core modifications : Replace 2-sulfanyl with sulfonyl or methylthio groups to assess electron-withdrawing effects.
- Substituent libraries : Synthesize analogs with varied C-3 alkyl chains (e.g., ethyl, cyclohexyl) and compare bioactivity.
- Data correlation : Use multivariate analysis to link logP, polar surface area, and activity (e.g., sEH inhibition in quinazoline derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
